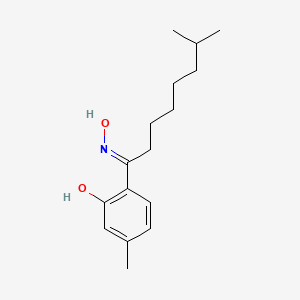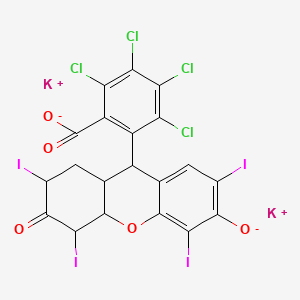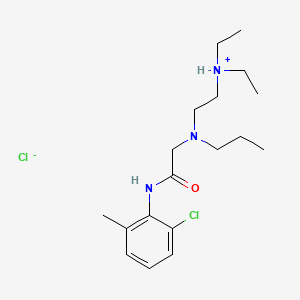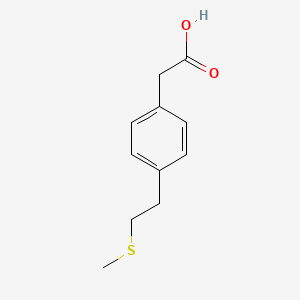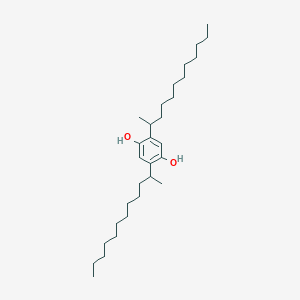
1H-Imidazole, 1-(2-ethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-(2-ethylphenyl)- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(2-ethylphenyl)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multicomponent reactions. For instance, a one-pot, four-component synthesis involving a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can yield trisubstituted imidazoles . This method is efficient and scalable, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP) to form α-aminoaldehydes.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Substitution reactions, such as halogenation, can be carried out using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: α-aminoaldehydes.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated imidazoles.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-(2-ethylphenyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-(2-ethylphenyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
- 1H-Imidazole, 1-(phenylmethyl)-
- 1H-Imidazole, 1-(2-methylphenyl)-
- 1H-Imidazole, 1-(4-methylphenyl)-
Comparison: 1H-Imidazole, 1-(2-ethylphenyl)- is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other substituted imidazoles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Conclusion
1H-Imidazole, 1-(2-ethylphenyl)- is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
25364-41-4 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-2-10-5-3-4-6-11(10)13-8-7-12-9-13/h3-9H,2H2,1H3 |
Clave InChI |
MQZSSWAZHBYHAS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
